[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
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Overview
Description
The compound “[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate” is a highly complex molecule. It features multiple deuterium atoms, which are isotopes of hydrogen, and is likely used in specialized scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including the introduction of deuterium atoms at specific positions. This could be achieved through various methods such as:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Stepwise Synthesis: Building the molecule step-by-step, ensuring the correct placement of deuterium atoms.
Industrial Production Methods
Industrial production of such a specialized compound would likely be limited and conducted in research laboratories rather than large-scale manufacturing facilities. The process would involve stringent controls to ensure the purity and correct isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: These reactions could alter the oxidation state of the molecule.
Substitution Reactions: Deuterium atoms could be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The products formed would depend on the specific reactions and conditions used. For example, oxidation might yield deuterated carboxylic acids, while reduction could produce deuterated alcohols.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways using deuterium-labeled compounds.
Medicine: Developing deuterium-labeled drugs for pharmacokinetic studies.
Industry: Using deuterium-labeled compounds in materials science and catalysis research.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific application. In biological systems, deuterium-labeled compounds can be used to trace metabolic pathways. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
Deuterated Fatty Acids: Compounds with deuterium atoms replacing hydrogen in fatty acids.
Deuterated Phospholipids: Similar to the compound but with different deuterium placement.
Deuterated Amines: Compounds with deuterium atoms in amine groups.
Uniqueness
The uniqueness of the compound lies in its specific deuterium labeling pattern, which can provide valuable insights into reaction mechanisms and biological processes that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C40H80NO8P |
---|---|
Molecular Weight |
814.5 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D |
InChI Key |
KILNVBDSWZSGLL-ICOIRYLYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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